molecular formula C4H3BrN2O2S B2996254 Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate CAS No. 1784153-04-3

Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B2996254
CAS No.: 1784153-04-3
M. Wt: 223.04
InChI Key: URLIKVADRQFSFG-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5-position and a carboxylate ester group at the 3-position of the thiadiazole ring. It is a white crystalline solid that is soluble in common organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate typically involves the bromination of 1,2,4-thiadiazole derivatives. One common method includes the reaction of 2-methyl-1,3-thiadiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromo-3-methyl-1,2,4-thiadiazole. This intermediate is then reacted with methyl chloroformate in the presence of a base such as sodium carbonate to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding thiadiazole derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include various substituted thiadiazoles depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced thiadiazole derivatives with different functional groups.

Scientific Research Applications

Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate can be compared with other thiadiazole derivatives such as:

  • 5-bromo-1,2,4-thiadiazole-3-carboxylic acid
  • Methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
  • Methyl 5-iodo-1,2,4-thiadiazole-3-carboxylate

Uniqueness

The bromine atom provides a site for further functionalization, while the ester group enhances its solubility and stability .

Properties

IUPAC Name

methyl 5-bromo-1,2,4-thiadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLIKVADRQFSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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